4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI)
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Overview
Description
4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) is a chemical compound with the molecular formula C8H11NO2. It is also known by other names such as 4-Pyridinecarboxylic acid, 1,4-dihydro-1-methyl-, methyl ester . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in various fields due to their unique chemical properties.
Preparation Methods
The synthesis of 4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) can be achieved through several synthetic routes. One common method involves the esterification of 4-pyridinecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs. These methods often utilize continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol group. Lithium aluminum hydride (LiAlH4) is a common reducing agent used for this purpose.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms. These reactions often require catalysts like palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: This compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Pyridine derivatives are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, affecting various metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) can be compared with other similar compounds such as:
4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester(9CI): This compound has a similar structure but differs in the position of the double bond in the pyridine ring.
4-Pyridinecarboxylic acid, methyl ester: This compound lacks the 1,4-dihydro and 1-methyl groups, making it less reactive in certain chemical reactions.
The uniqueness of 4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
134361-54-9 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.181 |
IUPAC Name |
methyl 1-methyl-4H-pyridine-4-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3-7H,1-2H3 |
InChI Key |
BDTBMNWKZANTKR-UHFFFAOYSA-N |
SMILES |
CN1C=CC(C=C1)C(=O)OC |
Synonyms |
4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) |
Origin of Product |
United States |
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